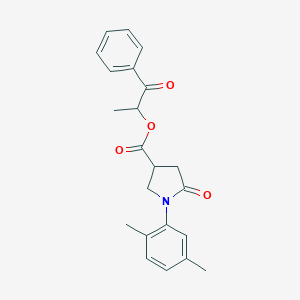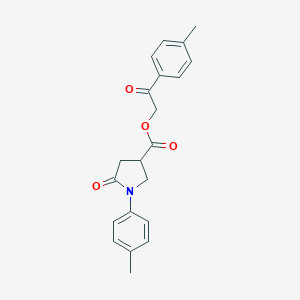
1-Methyl-2-oxo-2-phenylethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-oxo-2-phenylethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate, also known as MDPV, is a synthetic cathinone that has gained popularity as a recreational drug due to its euphoric effects. However, MDPV has also been studied for its potential therapeutic applications in scientific research.
Mécanisme D'action
1-Methyl-2-oxo-2-phenylethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, which is responsible for its euphoric effects. 1-Methyl-2-oxo-2-phenylethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate also has a high affinity for the dopamine transporter, which is responsible for its potential therapeutic effects.
Biochemical and Physiological Effects:
1-Methyl-2-oxo-2-phenylethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to produce a range of biochemical and physiological effects in animal models. These include increased locomotor activity, hyperthermia, and cardiovascular effects such as tachycardia and hypertension. 1-Methyl-2-oxo-2-phenylethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate also produces a range of behavioral effects, including increased sociability and reduced anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
1-Methyl-2-oxo-2-phenylethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has several advantages for lab experiments, including its potent effects on neurotransmitter reuptake and its potential therapeutic applications. However, 1-Methyl-2-oxo-2-phenylethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate also has several limitations, including its potential for abuse and its complex mechanism of action.
Orientations Futures
There are several future directions for 1-Methyl-2-oxo-2-phenylethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate research. One area of interest is the development of 1-Methyl-2-oxo-2-phenylethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate analogs with improved therapeutic potential and reduced abuse potential. Another area of interest is the study of the long-term effects of 1-Methyl-2-oxo-2-phenylethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate use on the brain and behavior. Finally, 1-Methyl-2-oxo-2-phenylethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate could be studied in combination with other drugs to determine its potential as a treatment for various psychiatric disorders.
Méthodes De Synthèse
1-Methyl-2-oxo-2-phenylethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is synthesized through a multi-step process involving the reaction of 3,4-methylenedioxyphenylpropan-2-one with 2,5-dimethoxybenzaldehyde in the presence of sodium cyanoborohydride. The resulting product is then reacted with pyrrolidine-2-carboxylic acid in the presence of acetic anhydride to yield 1-Methyl-2-oxo-2-phenylethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate.
Applications De Recherche Scientifique
1-Methyl-2-oxo-2-phenylethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been studied for its potential therapeutic applications in scientific research. One study found that 1-Methyl-2-oxo-2-phenylethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has a high affinity for the dopamine transporter, which could make it a potential treatment for cocaine addiction. Another study found that 1-Methyl-2-oxo-2-phenylethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has potent antidepressant effects in animal models, suggesting that it could be a novel treatment for depression.
Propriétés
Nom du produit |
1-Methyl-2-oxo-2-phenylethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
Formule moléculaire |
C22H23NO4 |
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
(1-oxo-1-phenylpropan-2-yl) 1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C22H23NO4/c1-14-9-10-15(2)19(11-14)23-13-18(12-20(23)24)22(26)27-16(3)21(25)17-7-5-4-6-8-17/h4-11,16,18H,12-13H2,1-3H3 |
Clé InChI |
KPHZQEMLXQFXOV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2CC(CC2=O)C(=O)OC(C)C(=O)C3=CC=CC=C3 |
SMILES canonique |
CC1=CC(=C(C=C1)C)N2CC(CC2=O)C(=O)OC(C)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-[4-(2-Methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B271157.png)





![4-Chlorobenzyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271165.png)